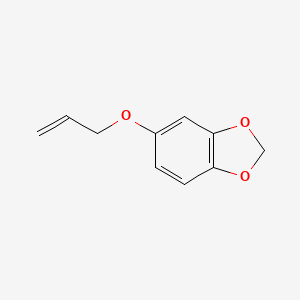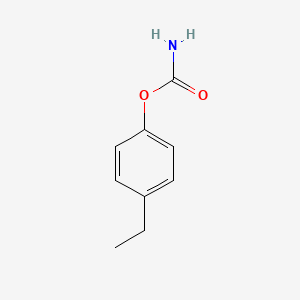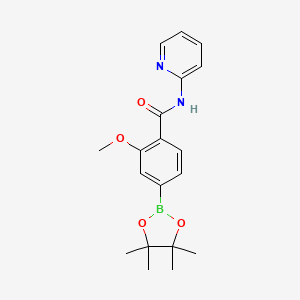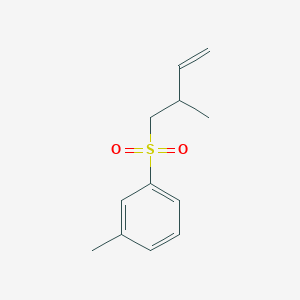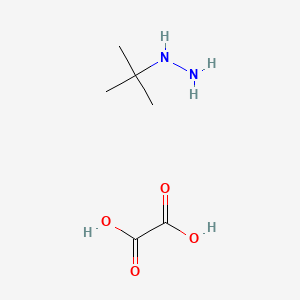
tert-butylhydrazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylhydrazine;oxalic acid is a chemical compound with the molecular formula C6H14N2O4 It is a salt formed from tert-butylhydrazine and ethanedioic acid (oxalic acid) in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tert-butylhydrazine ethanedioate(1:1) typically involves the reaction of tert-butylhydrazine with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H10N2+C2H2O4→C6H14N2O4
Industrial Production Methods
Industrial production of tert-butylhydrazine ethanedioate(1:1) may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butylhydrazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylhydrazine oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-butylhydrazine ethanedioate(1:1) is used as a reagent for the synthesis of various hydrazine derivatives. It serves as a precursor for the preparation of heterocyclic compounds and other nitrogen-containing molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its hydrazine moiety can interact with biological targets, making it useful for probing biochemical pathways.
Medicine
In medicinal chemistry, tert-butylhydrazine ethanedioate(1:1) is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butylhydrazine ethanedioate(1:1) involves its interaction with molecular targets through its hydrazine and tert-butyl groups. The hydrazine moiety can form covalent bonds with electrophilic centers, while the tert-butyl group provides steric hindrance and influences the compound’s reactivity. These interactions can modulate biochemical pathways and affect the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butylhydrazine hydrochloride
- Tert-butylhydrazine sulfate
- Ethylhydrazine ethanedioate
Uniqueness
tert-butylhydrazine;oxalic acid is unique due to its specific combination of tert-butyl and hydrazine functionalities. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds. Its ability to form stable salts with organic acids further distinguishes it from other hydrazine derivatives.
Propiedades
Número CAS |
32154-73-7 |
|---|---|
Fórmula molecular |
C6H14N2O4 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
tert-butylhydrazine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
INHMAQCWZSYJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)
